molecular formula C16H20N4OS2 B2420480 3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-03-7

3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2420480
CAS No.: 847400-03-7
M. Wt: 348.48
InChI Key: OEELLOJTXDQZKS-UHFFFAOYSA-N
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Description

3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C16H20N4OS2 and its molecular weight is 348.48. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound can undergo oxidation to form sulfoxides or sulfones.

    • Reduction: Reduction reactions may target the triazole or thiazole rings under specific conditions.

    • Substitution: Various substitution reactions can modify the isopentylthio group or other positions on the rings.

  • Common Reagents and Conditions Used:

    • Oxidation: Reagents such as m-CPBA or H2O2 under mild conditions.

    • Reduction: Catalytic hydrogenation using Pd/C or LiAlH4 for selective reductions.

    • Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

  • Major Products Formed:

    • Oxidized sulfoxides and sulfones, reduced derivatives, and substituted analogs with varied functional groups.

Scientific Research Applications

  • Biology: It serves as a probe molecule for studying enzyme interactions and can act as a ligand in bioinorganic chemistry.

  • Medicine: Investigated for its potential antiviral, antifungal, and anticancer activities due to its structural resemblance to pharmacophores.

  • Industry: Utilized in the development of agrochemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

  • The biological effects of 3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one are linked to its interaction with specific molecular targets such as enzymes and receptors.

    • Molecular Targets: It may inhibit enzymes like kinases or interact with nucleic acids.

    • Pathways Involved: The compound can modulate signaling pathways relevant to cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

  • 4-Methyl-5-isopentylthio-1,2,4-triazole: Similar triazole structure with distinct biological activities.

  • Benzo[d]thiazol-2(3H)-one derivatives: A broad class of compounds with varied substitutions on the thiazole ring, affecting their pharmacological properties.

  • Uniqueness:

    • The unique combination of triazole and thiazole rings in this compound enhances its stability and biological activity, distinguishing it from other simpler analogs.

  • Properties

    IUPAC Name

    3-[[4-methyl-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H20N4OS2/c1-11(2)8-9-22-15-18-17-14(19(15)3)10-20-12-6-4-5-7-13(12)23-16(20)21/h4-7,11H,8-10H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OEELLOJTXDQZKS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CCSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H20N4OS2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    348.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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